2-(Azepan-1-ylmethyl)benzaldehyde
Overview
Description
2-(Azepan-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gorulya et al. (2011) described the synthesis of fused 2-benzazepine derivatives using derivatives of 2-(Azepan-1-ylmethyl)benzaldehyde. They demonstrated transformations related to the tert-amino effect and synthesized various analogs including azepan-1-yl analogs, which upon heating produced octahydro-5H-azepino[1,2-b][2]benzazepine-12-carbonitriles (Gorulya, Tverdokhlebov, Tolmachev, Shishkin, & Shishkina, 2011).
Moshkin and Sosnovskikh (2013) conducted a study on the synthesis of 2-(alkylamino)-1-arylethanols from aromatic aldehydes, including this compound, through the formation of 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).
In 2015, Sas, Szatmári, and Fülöp presented a method for the N-alkylation of isoquinolines and benzazepines using benzaldehyde or substituted benzaldehydes, highlighting the versatility of such compounds in organic synthesis (Sas, Szatmári, & Fülöp, 2015).
Zhang et al. (2018) discussed the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, as an intermediate for small molecule anticancer drugs, indicating the potential medical applications of these compounds (Zhang, Cao, Xu, & Wang, 2018).
Nakajima et al. (2012) identified azepane isomers in the analysis of unregulated drugs, indicating the relevance of such compounds in forensic toxicology (Nakajima, Takahashi, Seto, Kanai, Suzuki, Yoshida, Uemura, & Hamano, 2012).
Boga, Alhassan, and Hesk (2014) described a synthetic methodology for benzaldehydes, essential building blocks in organic chemistry, highlighting the significance of benzaldehyde derivatives in various chemical syntheses (Boga, Alhassan, & Hesk, 2014).
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,12H,1-2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNPKPBNDYWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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